2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate
Overview
Description
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is a chemical compound with the molecular formula C16H23NO5. It is known for its use as an intermediate in the synthesis of various pharmaceuticals and other chemical products . This compound is characterized by the presence of two tert-butyl groups and a nitro group attached to a phenyl ring, along with a methyl carbonate ester functional group.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of ivacaftor , a drug used in the treatment of cystic fibrosis . Ivacaftor targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein .
Mode of Action
As an intermediate in the synthesis of Ivacaftor , it may contribute to the overall mechanism of Ivacaftor, which enhances the function of the CFTR protein .
Biochemical Pathways
Ivacaftor, the drug synthesized using this compound as an intermediate, affects the chloride channel pathway by enhancing the function of the cftr protein .
Result of Action
As an intermediate in the synthesis of Ivacaftor, it may contribute to the overall effects of Ivacaftor, which include enhancing the function of the CFTR protein and improving lung function in individuals with cystic fibrosis .
Biochemical Analysis
Biochemical Properties
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of therapeutic agents. This compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical processes. For instance, it is involved in the synthesis of Ivacaftor, where it interacts with enzymes responsible for the formation of carbonic acid methyl esters . The nature of these interactions typically involves the formation of covalent bonds with the active sites of enzymes, facilitating the conversion of substrates into desired products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of Ivacaftor, this compound affects the expression of genes involved in the regulation of ion channels, which are crucial for maintaining cellular homeostasis . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, during the synthesis of Ivacaftor, this compound binds to enzymes involved in the formation of carbonic acid methyl esters, facilitating the conversion of substrates into the final product . This binding interaction is crucial for the compound’s role in biochemical reactions and its overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and gene expression. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of therapeutic agents. The compound interacts with enzymes such as carbonic anhydrases and esterases, which facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can impact its efficacy and potential side effects, making it an important consideration in the development of therapeutic agents.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate typically involves the nitration of 2,4-DI-Tert-butylphenol followed by esterification. One common method includes the following steps:
Nitration: 2,4-DI-Tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl carbonate ester can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,4-DI-Tert-butyl-5-aminophenyl methyl carbonate.
Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.
Scientific Research Applications
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DI-Tert-butylphenol
- 2,4-DI-Tert-butyl-5-aminophenyl methyl carbonate
- 2,4-DI-Tert-butyl-5-nitrophenol
Uniqueness
2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both tert-butyl groups and a nitro group on the phenyl ring provides steric hindrance and electronic effects that influence its reactivity and stability.
Properties
IUPAC Name |
(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLLAFFRJOLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693034 | |
Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-55-1 | |
Record name | 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873055-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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